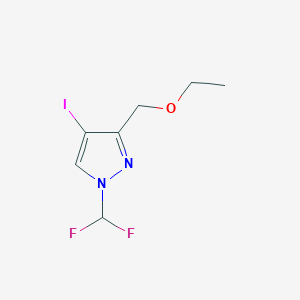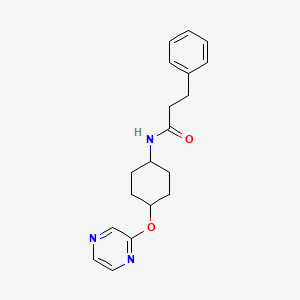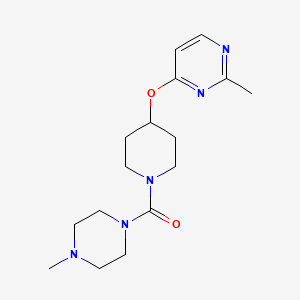![molecular formula C17H19ClN4O4 B2666767 ethyl 5-({[(2-chlorophenyl)formohydrazido]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 865614-98-8](/img/structure/B2666767.png)
ethyl 5-({[(2-chlorophenyl)formohydrazido]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-({[(2-chlorophenyl)formohydrazido]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound with diverse applications in scientific research. It has a unique structure that allows for potential use in various fields such as drug development, catalysis, and materials science. The compound is a derivative of pyrrole, a biologically active scaffold known for its diverse nature of activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a carbonyl group (C=O), a formohydrazido group, and a 2-chlorophenyl group.Scientific Research Applications
Synthesis and Molecular Structure
Research has demonstrated methods for synthesizing compounds similar to ethyl 5-({[(2-chlorophenyl)formohydrazido]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate, focusing on their molecular structure and spectral analysis. For example, a study by Singh et al. (2013) detailed the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, characterized by various spectroscopic techniques, indicating its potential as a strong electrophile due to its global electrophilicity index (Singh et al., 2013).
Antimicrobial and Anticancer Activity
Some derivatives have been evaluated for their antimicrobial and anticancer activities. For instance, Hafez et al. (2016) synthesized novel pyrazole derivatives with potential as antimicrobial and anticancer agents, showing that some compounds exhibited higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).
Interaction Energies and Dimer Formation
Research by Singh et al. (2013) on ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate explored its formation, interaction energies, and dimerization, providing insights into the compound's molecular behavior and stability (Singh et al., 2013).
Structural Analysis and Dye Applications
A study on ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate by Ramazani et al. (2019) conducted a single crystal X-ray structure analysis, highlighting its molecular geometry and potential applications in dyeing polyester fibers (Ramazani et al., 2019).
Antioxidant Activity
Sudhana and Pradeepkiran Jangampalli Adi (2019) synthesized and evaluated 3-ethyl 5- methyl2-(2-aminoethoxy)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives for their antioxidant activity, demonstrating their potential in treating oxidative stress-associated diseases (Sudhana & Pradeepkiran Jangampalli Adi, 2019).
Future Directions
properties
IUPAC Name |
ethyl 5-[[(2-chlorobenzoyl)amino]carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4/c1-4-26-16(24)13-9(2)14(19-10(13)3)20-17(25)22-21-15(23)11-7-5-6-8-12(11)18/h5-8,19H,4H2,1-3H3,(H,21,23)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUHWBISEHCDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)NC(=O)NNC(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-[[(2-chlorobenzoyl)amino]carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666685.png)
![6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2666687.png)

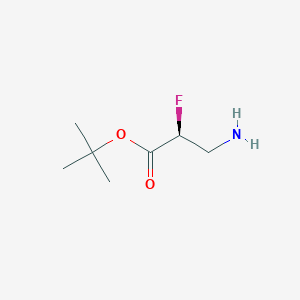
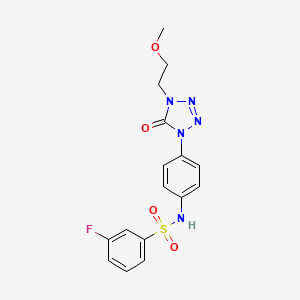

![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2666697.png)


